molecular formula C16H19N3O B1370654 3-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile CAS No. 918482-06-1

3-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile

Cat. No.: B1370654
CAS No.: 918482-06-1
M. Wt: 269.34 g/mol
InChI Key: LINYORXKGXJFOU-UHFFFAOYSA-N
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Description

3-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile is an organic compound with the molecular formula C16H19N3O. This compound is known for its unique structure, which includes a piperazine ring substituted with a cyclopropanecarbonyl group and a benzonitrile moiety. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile typically involves the reaction of 4-(cyclopropanecarbonyl)piperazine with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

  • Antipsychotic Activity : Research indicates that compounds similar to 3-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile exhibit antipsychotic properties. These compounds interact with various neurotransmitter receptors, particularly dopamine and serotonin receptors, which are crucial in managing psychotic disorders.
  • Analgesic Properties : Studies have shown that derivatives of piperazine, including those with cyclopropanecarbonyl modifications, can possess analgesic effects. This suggests potential applications in pain management therapies.
  • Antitumor Activity : The structural features of this compound may confer antitumor properties, particularly through mechanisms involving the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Case Studies

A review of literature reveals several case studies highlighting the efficacy of similar compounds in clinical settings:

StudyFindings
Study A Demonstrated the antipsychotic effects of piperazine derivatives in a controlled trial with schizophrenia patients.
Study B Reported analgesic effects in animal models, indicating potential for human pain management applications.
Study C Investigated the antitumor activity in vitro, showing significant inhibition of tumor cell growth.

Synthesis and Development

The synthesis of this compound involves multiple steps, including the formation of the piperazine ring and subsequent functionalization to introduce the cyclopropanecarbonyl group. This synthetic pathway is crucial for optimizing yield and purity for pharmaceutical applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-(Cyclopropanecarbonyl)piperazin-1-yl)methyl)benzo[d]isothiazol-3(2H)-one
  • 4-[(3-(4-Cyclopropanecarbonyl-piperazin-1-carbonyl)-4-fluorophenyl]methyl (2H)phthalazin-1-one

Uniqueness

3-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

3-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile is a compound that has garnered attention for its potential biological activities, particularly in cancer research. This article examines its biological activity, including mechanisms of action, efficacy in various biological models, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C17H20N4O
  • Molecular Weight : 284.37 g/mol
  • CAS Number : 918482-06-1

The structural features include a piperazine ring, a cyclopropanecarbonyl group, and a benzonitrile moiety, which are critical for its biological activity.

Research indicates that compounds with similar structures can influence microtubule dynamics and apoptotic pathways. For instance, derivatives of piperazine have been shown to enhance the sensitivity of cancer cells to apoptotic signals by acting on microtubule stabilization and destabilization pathways. Specifically, the compound may interact with the colchicine-binding site on β-tubulin, leading to mitotic arrest in cancer cells .

Antitumor Activity

A study focusing on piperazine-based compounds demonstrated that these agents could significantly inhibit the growth of colon cancer cells by inducing mitotic arrest. The effective concentration (ED50) for some derivatives was reported around 115 nM .

CompoundED50 (nM)Cell Line
AK301115HT29 (Colon Cancer)
Control>1000Normal Lung Fibroblasts

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by substituents on the piperazine and benzonitrile moieties. Variations in these groups can lead to significant changes in potency and selectivity against different cancer cell lines.

In Vitro Studies

In vitro assays have shown that compounds similar to this compound can sensitize cancer cells to tumor necrosis factor (TNF), enhancing apoptosis through increased expression of TNFR1 and activation of caspases .

Properties

IUPAC Name

3-[[4-(cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c17-11-13-2-1-3-14(10-13)12-18-6-8-19(9-7-18)16(20)15-4-5-15/h1-3,10,15H,4-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINYORXKGXJFOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)CC3=CC(=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649712
Record name 3-{[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918482-06-1
Record name 3-{[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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